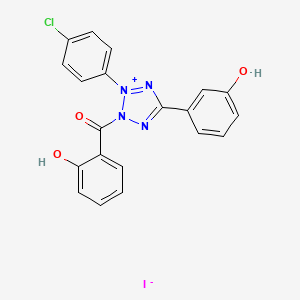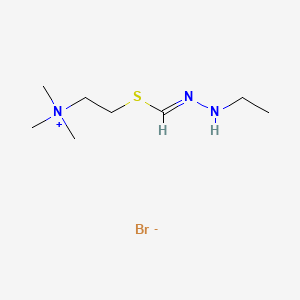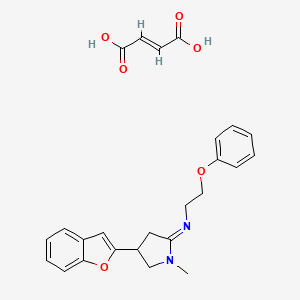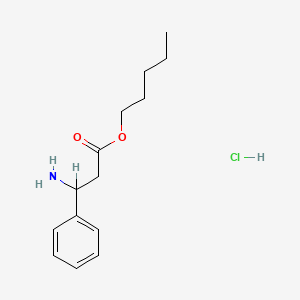
beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL-: is a synthetic compound with the molecular formula C14H21NO2·HCl and a molecular weight of 271.82 g/mol . This compound is a derivative of beta-alanine, an amino acid that plays a role in muscle endurance and performance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of an acid catalyst and heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study the effects of beta-alanine derivatives on cellular processes and muscle function .
Industry: In the industrial sector, beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- is used in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- involves its hydrolysis to release beta-alanine, which then participates in various metabolic pathways. Beta-alanine is known to increase the concentration of carnosine in muscles, which helps buffer acid and reduce fatigue during high-intensity exercise . The phenyl and pentyl groups may also interact with specific molecular targets, influencing the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Beta-Alanine Ethyl Ester Hydrochloride: Similar in structure but with an ethyl group instead of a pentyl group.
Beta-Alanine Methyl Ester Hydrochloride: Contains a methyl group instead of a pentyl group.
Beta-Alanine tert-Butyl Ester Hydrochloride: Features a tert-butyl group instead of a pentyl group.
Uniqueness: Beta-Alanine, 3-phenyl-, pentyl ester, hydrochloride, DL- is unique due to the presence of both a phenyl and a pentyl group, which may confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
87252-89-9 |
|---|---|
Molekularformel |
C14H22ClNO2 |
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
pentyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-2-3-7-10-17-14(16)11-13(15)12-8-5-4-6-9-12;/h4-6,8-9,13H,2-3,7,10-11,15H2,1H3;1H |
InChI-Schlüssel |
QMKYYYZIDYZELK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


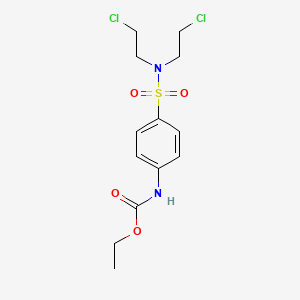
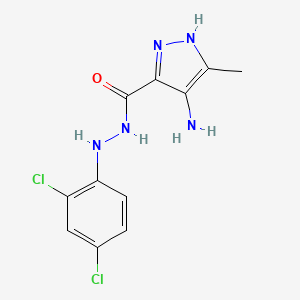
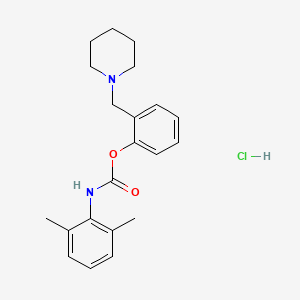
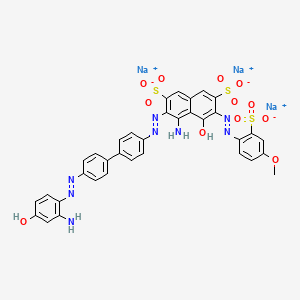
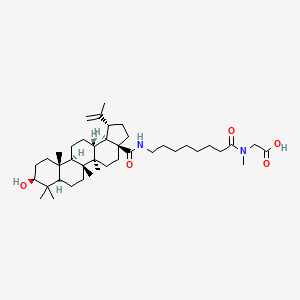
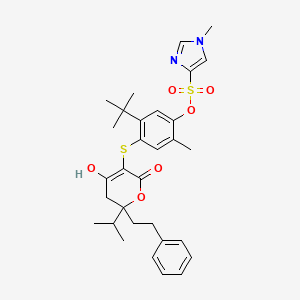

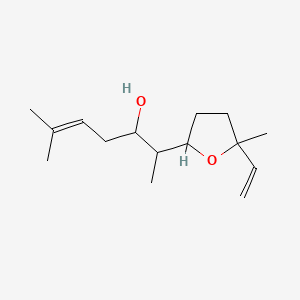

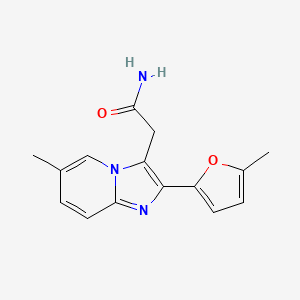
![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
